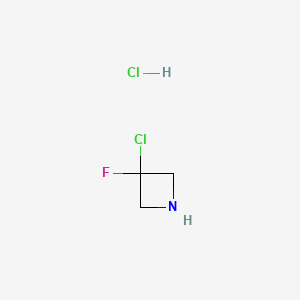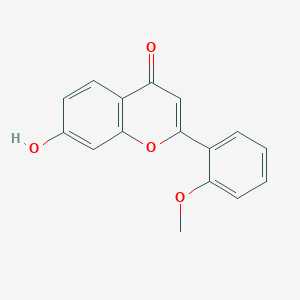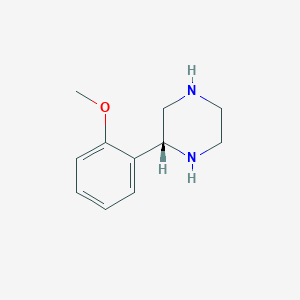
(R)-2-(2-Methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-piperazine is an organic compound that belongs to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-piperazine typically involves the reaction of 2-methoxyaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-methoxyaniline is reacted with piperazine in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-(2-Methoxyphenyl)-piperazine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: 2-(2-Methoxyphenyl)-piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-(2-Methoxyphenyl)-piperazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it acts as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing physiological processes like smooth muscle contraction and neurotransmitter release . The compound’s effects are mediated through binding to these receptors, leading to downstream signaling pathways that result in the observed biological effects .
類似化合物との比較
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
Uniqueness: 2-(2-Methoxyphenyl)-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and piperazine ring contribute to its versatility in various chemical reactions and its potential therapeutic applications .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
(2R)-2-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3/t10-/m0/s1 |
InChIキー |
XYMDIQVPOIVJPF-JTQLQIEISA-N |
異性体SMILES |
COC1=CC=CC=C1[C@@H]2CNCCN2 |
正規SMILES |
COC1=CC=CC=C1C2CNCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine](/img/structure/B13898656.png)
![2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13898664.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)
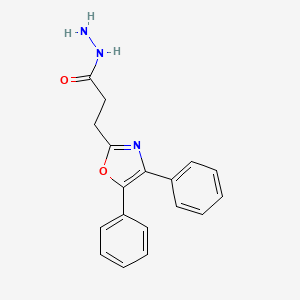
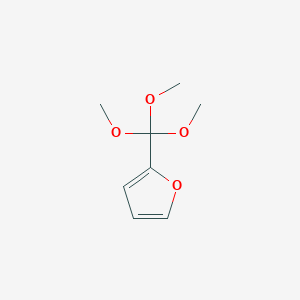
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)

![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)


![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
